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Compound of Interest

Compound Name: Lomatin

Cat. No.: B073374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectral characteristics of pure

Lomatin (9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one), a naturally

occurring pyranocoumarin. This document details the key spectroscopic data obtained from

Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass

Spectrometry (MS). The information is intended to aid in the identification, characterization, and

quality control of Lomatin for research and drug development purposes. Detailed experimental

protocols for acquiring this spectral data are also provided.

Chemical Structure and Properties
IUPAC Name: 9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

Synonyms: Lomatin

CAS Numbers: 1147-25-7, 19380-05-3

Molecular Formula: C₁₄H₁₄O₄

Molecular Weight: 246.26 g/mol
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of Lomatin.

The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectral Data of Lomatin

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.58 d 8.5 H-4

7.29 d 8.5 H-5

6.78 d 8.5 H-6

6.21 d 9.5 H-3

4.72 dd 8.5, 4.5 H-9'

3.23 dd 17.0, 8.5 H-10'a

2.85 dd 17.0, 4.5 H-10'b

1.39 s - 8'-CH₃ (cis)

1.25 s - 8'-CH₃ (trans)

2.0-3.0 br s - 9'-OH

Table 2: ¹³C NMR Spectral Data of Lomatin
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Chemical Shift (δ) ppm Assignment

161.4 C-2

156.4 C-7

154.0 C-8a

143.5 C-4

128.7 C-5

115.8 C-6

112.9 C-4a

112.7 C-3

108.2 C-8

78.9 C-8'

69.3 C-9'

31.0 C-10'

25.1 8'-CH₃ (cis)

20.6 8'-CH₃ (trans)

Infrared (IR) Spectroscopy
The IR spectrum of Lomatin reveals characteristic absorption bands corresponding to its

functional groups.

Table 3: Infrared (IR) Spectral Data of Lomatin
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Wavenumber (cm⁻¹) Intensity Assignment

3450 Strong, Broad O-H stretch (hydroxyl group)

2975, 2930, 2870 Medium C-H stretch (aliphatic)

1720 Strong C=O stretch (lactone)

1610, 1570, 1490 Medium C=C stretch (aromatic)

1385, 1370 Medium C-H bend (gem-dimethyl)

1260 Strong C-O stretch (lactone)

1125 Strong C-O stretch (aryl ether)

840 Strong C-H bend (aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Lomatin exhibits absorption maxima characteristic of the coumarin

chromophore.

Table 4: UV-Vis Spectral Data of Lomatin

Solvent λmax (nm) Molar Absorptivity (ε)

Methanol 222, 253, 298, 328 -

Ethanol 221, 252, 297, 327 -

Chloroform 225, 255, 300, 330 -

Molar absorptivity data is not consistently available in the literature.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Lomatin.

Table 5: Mass Spectrometry Data of Lomatin
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m/z Relative Intensity (%) Assignment

246 100 [M]⁺ (Molecular Ion)

228 45 [M - H₂O]⁺

213 80 [M - H₂O - CH₃]⁺

187 60
[M - C₃H₇O]⁺ (Loss of

isopropanol side chain)

159 30 [C₉H₇O₃]⁺

Experimental Protocols
NMR Spectroscopy

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

Sample Preparation: 5-10 mg of pure Lomatin is dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Data Acquisition:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

Acquisition Time: 4.0 s

¹³C NMR Data Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024
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Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Acquisition Time: 1.8 s

Data Processing: The free induction decay (FID) is Fourier transformed, phased, and

baseline corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts

are referenced to TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C spectra.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer

Spectrum Two) equipped with a universal attenuated total reflectance (UATR) accessory or a

KBr pellet press.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of pure Lomatin with 100-200 mg of dry potassium bromide

(KBr) powder in an agate mortar.

Transfer the mixture to a pellet die and press under high pressure to form a transparent

disc.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

A background spectrum of the empty sample holder or a pure KBr pellet is recorded and

automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1800).
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Sample Preparation: A stock solution of Lomatin is prepared by dissolving an accurately

weighed sample in a suitable UV-grade solvent (e.g., methanol, ethanol, chloroform). The

stock solution is then diluted to a concentration that gives an absorbance reading between

0.2 and 0.8 AU.

Data Acquisition:

Wavelength Range: 200-800 nm

Scan Speed: Medium

Slit Width: 1.0 nm

The spectrum is recorded against a solvent blank. The wavelengths of maximum

absorbance (λmax) are determined from the resulting spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas

chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a

5977A MSD).

Sample Introduction (GC-MS): A dilute solution of Lomatin in a volatile solvent (e.g.,

dichloromethane, ethyl acetate) is injected into the GC.

GC Column: HP-5ms (or equivalent)

Injector Temperature: 250 °C

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

MS Data Acquisition:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Mass Range: m/z 40-550

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b073374?utm_src=pdf-body
https://www.benchchem.com/product/b073374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized workflow for the isolation and spectroscopic

analysis of Lomatin, and a conceptual representation of its potential interaction with a

biological target, which is a common area of investigation for natural products.

Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic characterization of Lomatin.
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Caption: Conceptual signaling pathway of Lomatin's potential biological activity.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Characteristics
of Pure Lomatin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073374#spectral-characteristics-of-pure-lomatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

